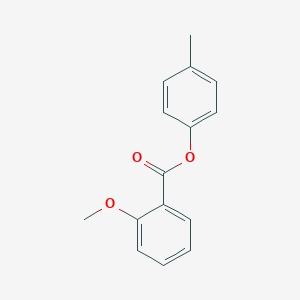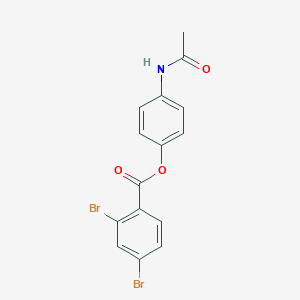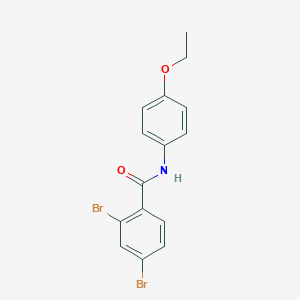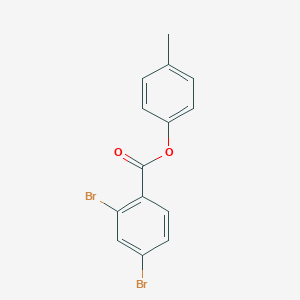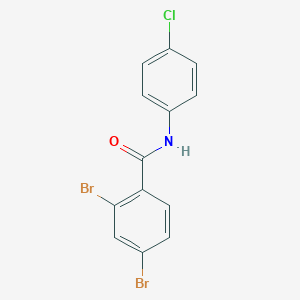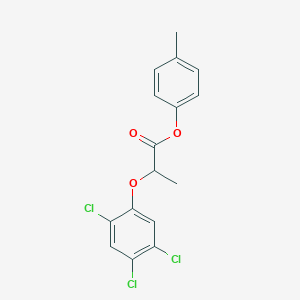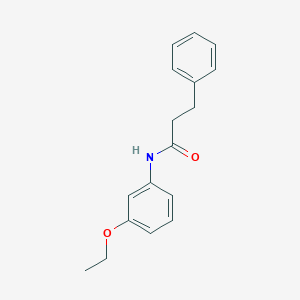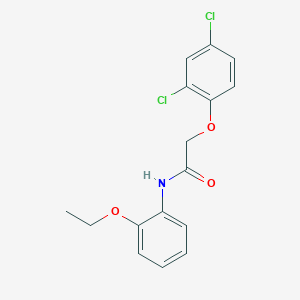
N-(4-butylphenyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-phenylbutanamide, also known as Buphedrone, is a psychoactive drug that belongs to the phenethylamine and cathinone family. It is a synthetic compound that is derived from the natural plant, Catha edulis. Buphedrone is a potent stimulant that is known to induce feelings of euphoria, increased energy, and enhanced focus. The synthesis method of Buphedrone involves the use of various chemicals and reagents, which are carefully combined to produce the final product.
Mechanism of Action
N-(4-butylphenyl)-4-phenylbutanamide works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are responsible for regulating various physiological and biochemical processes in the body, including mood, appetite, and sleep. N-(4-butylphenyl)-4-phenylbutanamide binds to the transporters that are responsible for reuptake of these neurotransmitters, thereby preventing their reuptake and increasing their levels in the brain. This results in a feeling of euphoria, increased energy, and enhanced focus.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-phenylbutanamide has several biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood, which are indicators of increased metabolic activity. N-(4-butylphenyl)-4-phenylbutanamide also affects the levels of various hormones in the body, including cortisol, which is a stress hormone, and growth hormone, which is responsible for promoting growth and repair of tissues.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-4-phenylbutanamide has several advantages and limitations for lab experiments. Its potent stimulant properties make it a useful tool for investigating the effects of increased dopamine, serotonin, and norepinephrine levels in the brain. However, its psychoactive effects can also make it difficult to interpret the results of experiments. Additionally, the synthesis of N-(4-butylphenyl)-4-phenylbutanamide requires the use of various chemicals and reagents, which can be hazardous if not handled properly.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-4-phenylbutanamide. One potential area of investigation is its potential as a treatment for depression and anxiety. N-(4-butylphenyl)-4-phenylbutanamide has been shown to have a significant impact on the levels of neurotransmitters that are responsible for regulating mood and anxiety. Another area of research is its potential as a treatment for ADHD. N-(4-butylphenyl)-4-phenylbutanamide has been shown to increase focus and attention, which are two key symptoms of ADHD. Additionally, further research is needed to investigate the long-term effects of N-(4-butylphenyl)-4-phenylbutanamide use on the brain and body.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-4-phenylbutanamide involves the use of various chemicals and reagents, which are combined through a series of chemical reactions. The starting material for the synthesis is phenylacetone, which is converted to the intermediate, 4-phenylbutan-2-one, through a process known as reductive amination. The intermediate is then reacted with 1-bromobutane to produce the final product, N-(4-butylphenyl)-4-phenylbutanamide. The synthesis of N-(4-butylphenyl)-4-phenylbutanamide is a complex process that requires a high level of expertise and careful handling of chemicals.
Scientific Research Applications
N-(4-butylphenyl)-4-phenylbutanamide has been extensively studied for its potential use in scientific research. It is known to interact with various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. This interaction has been shown to have a significant impact on various physiological and biochemical processes in the body. N-(4-butylphenyl)-4-phenylbutanamide has been used in several studies to investigate its potential as a treatment for various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C20H25NO/c1-2-3-8-18-13-15-19(16-14-18)21-20(22)12-7-11-17-9-5-4-6-10-17/h4-6,9-10,13-16H,2-3,7-8,11-12H2,1H3,(H,21,22) |
InChI Key |
VBTMWNNOYVGKED-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






